6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
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Overview
Description
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one, also known as MPEP, is a chemical compound that has been widely studied in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Mechanism of Action
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one acts as a selective antagonist of mGluR5 by binding to its allosteric site, which is distinct from the orthosteric site where glutamate binds. This leads to the inhibition of downstream signaling pathways that are activated by mGluR5, such as the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one has been shown to modulate various biochemical and physiological processes in the central nervous system, including synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been reported to reduce the expression of glutamate receptors and increase the expression of GABA receptors, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Advantages and Limitations for Lab Experiments
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one is a useful tool compound for investigating the role of mGluR5 in various physiological and pathological conditions. It has high selectivity and potency for mGluR5, and its effects can be easily reversed by removing the compound from the system. However, 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one and its role in mGluR5 signaling. One direction is to investigate the potential therapeutic applications of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one, which may have improved pharmacokinetic properties and therapeutic efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one on synaptic plasticity and neuronal excitability, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one involves the reaction of 6-methoxy-4-hydroxycoumarin with pentafluoroethyl bromide in the presence of a base such as potassium carbonate. The product is then purified by column chromatography to obtain 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one as a white solid with a high degree of purity.
Scientific Research Applications
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool compound to investigate the role of mGluR5 in various physiological and pathological conditions, such as addiction, anxiety, depression, and neurodegenerative diseases.
properties
IUPAC Name |
6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5O3/c1-19-6-2-3-9-7(4-6)8(18)5-10(20-9)11(13,14)12(15,16)17/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNXWVABJLOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348259 |
Source
|
Record name | 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
CAS RN |
380159-48-8 |
Source
|
Record name | 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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